Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Overview
Description
Preparation Methods
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in the presence of thionyl chloride . The reaction is typically carried out at room temperature under an air atmosphere, with dimethylformamide (DMF) as a solvent .
Chemical Reactions Analysis
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and inhibitors of specific enzymes . Its unique chemical structure makes it valuable for studying the mechanisms of action of quinoline derivatives and their biological activities .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as ethyl 6-bromo-4-fluoroquinoline-3-carboxylate and ethyl 6-bromo-4-iodoquinoline-3-carboxylate These compounds share similar chemical structures but differ in their halogen substituentsThis compound is unique due to its specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties .
Biological Activity
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The halogen substituents (bromine and chlorine) on the quinoline ring enhance the compound's binding affinity to various molecular targets, potentially modulating their activity. This can lead to significant effects on cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound through its inhibitory effects on key signaling pathways involved in cancer cell proliferation. A notable study reported the following IC50 values for this compound against different cancer cell lines:
Compound | IC50 (nM) for PI3Kα | IC50 (nM) for mTOR | Anti-proliferative Activity (μM) |
---|---|---|---|
This compound | 8.6 | 116 | 3.41 |
These results indicate moderate potency against PI3Kα and mTOR, which are critical targets in cancer therapy .
Antimalarial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimalarial activity. Quinoline derivatives are known for their efficacy against malaria parasites. Although specific IC50 values for this compound were not detailed in the available literature, related compounds have shown significant activity against Plasmodium falciparum, suggesting a potential similar profile .
Case Studies
- Antitumor Activity : A study explored the effects of this compound on prostate cancer cells (PC3). The results demonstrated that treatment with this compound significantly reduced cell viability in vitro, indicating its potential as an anticancer agent.
- Targeted Drug Delivery : Research has also highlighted the use of this compound in developing targeted therapies that exploit its ability to bind selectively to cancer cells while minimizing effects on normal tissues.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMLKBFPHVLHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377321 | |
Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206257-39-8 | |
Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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